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Compound of Interest

Compound Name: 3,5-Difluoro-2-nitrophenol

Cat. No.: B127638 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical and physical

properties, synthesis, and spectral characterization of 3,5-Difluoro-2-nitrophenol, a
fluorinated aromatic compound with potential applications in various fields of chemical

research. While its direct biological activities and specific roles in drug development are not

extensively documented in publicly available literature, its structural motifs are of interest in

medicinal chemistry. This document summarizes the known data for this compound, including

its Chemical Abstracts Service (CAS) number, molecular properties, and a detailed

experimental protocol for its synthesis.

Chemical and Physical Properties
3,5-Difluoro-2-nitrophenol is a yellow crystalline powder.[1] Its fundamental properties are

summarized in the tables below, providing a quick reference for researchers.

Table 1: General and Chemical Properties
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Property Value Source(s)

CAS Number 151414-46-9 [1][2]

Molecular Formula C₆H₃F₂NO₃ [2]

Molecular Weight 175.09 g/mol [2]

Appearance Yellow crystalline powder [1]

Purity (typical) ≥97% [2]

Table 2: Computed Physicochemical Properties
Property Value Source(s)

Topological Polar Surface Area

(TPSA)
63.37 Å² [2]

LogP (Octanol-Water Partition

Coefficient)
1.5786 [2]

Hydrogen Bond Acceptors 3 [2]

Hydrogen Bond Donors 1 [2]

Rotatable Bonds 1 [2]

Note: Specific experimental data for melting point, boiling point, and solubility of 3,5-Difluoro-2-
nitrophenol are not readily available in the cited literature. Researchers should determine

these properties experimentally as needed.

Synthesis of 3,5-Difluoro-2-nitrophenol
A detailed experimental protocol for the synthesis of 3,5-Difluoro-2-nitrophenol has been

reported, involving the nucleophilic aromatic substitution of a fluorine atom in 1,3,5-trifluoro-2-

nitrobenzene.[1]

Experimental Protocol
Materials:
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1,3,5-trifluoro-2-nitrobenzene (10.0 g, 56.5 mmol)

Dimethyl sulfoxide (DMSO, 50 mL)

10 N Sodium hydroxide solution (12 mL, 120 mmol)

Water (H₂O)

Diethyl ether (Et₂O)

1 N Hydrochloric acid (HCl)

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Chloroform (CHCl₃)

Ethyl acetate (EtOAc)

Procedure:

To a reaction flask, add dimethyl sulfoxide (50 mL) and 10 N sodium hydroxide solution (12

mL).

Add 1,3,5-trifluoro-2-nitrobenzene (10.0 g) to the solution.

Stir the reaction mixture at room temperature for 15 hours.

After the reaction is complete, add water (100 mL) and diethyl ether (200 mL) to the reaction

mixture for extraction and stratification.

Separate the layers and collect the aqueous layer.

Acidify the aqueous layer with 1 N hydrochloric acid.

Extract the acidified aqueous layer with diethyl ether (2 x 200 mL).

Combine the organic phases and dry over anhydrous magnesium sulfate.
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Remove the solvent by distillation under reduced pressure.

Purify the crude product by silica gel column chromatography using a mixture of chloroform

and ethyl acetate (10:1, v/v) as the eluent.

The final product, 3,5-difluoro-2-nitrophenol, is obtained as a yellow crystalline powder

(7.97 g, 81% yield).[1]

Synthesis Workflow Diagram
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Synthesis of 3,5-Difluoro-2-nitrophenol

Start Materials:
1,3,5-trifluoro-2-nitrobenzene

DMSO, 10N NaOH

Reaction:
Stir at room temperature

for 15 hours

Aqueous Workup:
Add H₂O and Et₂O

Separate aqueous layer

Acidification:
Add 1N HCl

Extraction:
Extract with Et₂O (2x)

Drying:
Combine organic layers

Dry with MgSO₄

Solvent Removal:
Distillation under
reduced pressure

Purification:
Silica gel column chromatography

(CHCl₃:EtOAc = 10:1)

Final Product:
3,5-Difluoro-2-nitrophenol
(Yellow crystalline powder)

Click to download full resolution via product page

Caption: Workflow for the synthesis of 3,5-Difluoro-2-nitrophenol.
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Spectral Data
The characterization of 3,5-Difluoro-2-nitrophenol is supported by spectroscopic data,

primarily ¹H NMR.

¹H NMR (CDCl₃)
δ 6.53-6.59 (m, 1H)

δ 6.66-6.70 (m, 1H)

δ 10.87 (d, J = 1.2 Hz, 1H)[1]

Note: Further spectral characterization using ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and IR

spectroscopy would be beneficial for a complete structural elucidation and confirmation.

Biological Activity and Applications in Drug
Development
Currently, there is a notable lack of publicly available scientific literature detailing the specific

biological activities of 3,5-Difluoro-2-nitrophenol or its direct applications in drug discovery

and development. While nitrophenol compounds, in general, are known to be used as

intermediates in the synthesis of pharmaceuticals, dyes, and pesticides, the specific role of this

difluorinated analog remains largely unexplored in a biological context.[3]

The presence of the nitro group and fluorine atoms on the phenol ring suggests that this

compound could be a subject of interest for medicinal chemists. The nitro group is a known

pharmacophore in some drug classes, though it can also be associated with toxicity.[4] Fluorine

substitution is a common strategy in drug design to modulate metabolic stability, binding affinity,

and pharmacokinetic properties.

Given the absence of direct biological data, the following logical pathway outlines a potential

workflow for the initial biological screening of 3,5-Difluoro-2-nitrophenol.

Hypothetical Biological Screening Workflow
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Hypothetical Biological Screening Workflow for 3,5-Difluoro-2-nitrophenol

3,5-Difluoro-2-nitrophenol

In Vitro Screening
(e.g., enzyme assays, receptor binding assays, cell-based assays)

Hit Identification
(Activity observed in primary screen)

Active

No Significant Activity

Inactive

Lead Optimization
(SAR studies, derivatization)

In Vivo Testing
(Animal models)

Preclinical Development

Click to download full resolution via product page

Caption: A potential workflow for the biological evaluation of novel compounds.

Conclusion
3,5-Difluoro-2-nitrophenol is a readily synthesizable fluorinated aromatic compound. This

guide has provided the essential chemical and physical data available for this molecule, along

with a detailed synthesis protocol and spectral information. While its potential as a building

block in medicinal chemistry is evident due to its functional groups, its biological activity and

involvement in signaling pathways have not been reported. Further research is warranted to

explore the potential of 3,5-Difluoro-2-nitrophenol and its derivatives in the field of drug
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discovery and development. Researchers are encouraged to perform initial biological

screenings to elucidate its potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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